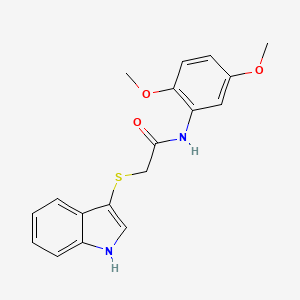
N-(2,5-dimethoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,5-dimethoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and neuropharmacology. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound based on diverse scientific literature.
- Molecular Formula : C20H20N2O3S
- Molecular Weight : 372.45 g/mol
- CAS Number : 914349-29-4
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dimethoxyphenyl acetamide with indole derivatives in the presence of suitable coupling agents. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related indole derivatives have shown effectiveness against various cancer cell lines including:
- Breast Cancer
- Colon Cancer
- Lung Cancer
- Prostate Cancer
In vitro assays demonstrated that these compounds could induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of topoisomerase II
- Induction of reactive oxygen species (ROS)
Table 1 summarizes the IC50 values for various related compounds:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 10 | Topoisomerase II inhibition |
| Compound B | HCT116 (Colon) | 15 | ROS induction |
| Compound C | A549 (Lung) | 12 | Apoptosis induction |
Neuropharmacological Effects
In addition to its anticancer activity, this compound may also exhibit neuropharmacological effects. Compounds with similar structures have been identified as selective agonists for serotonin receptors, which are implicated in various neurological disorders including migraines.
Case Studies
A notable case study involved the evaluation of a series of indole-based compounds for their cytotoxic effects against human cancer cell lines. The study found that compounds with methoxy substitutions on the phenyl ring exhibited enhanced activity compared to their unsubstituted counterparts.
Another case study focused on the potential of these compounds as anti-inflammatory agents, where they were tested in models of neurogenic dural inflammation. The results indicated a promising therapeutic profile for migraine treatment.
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-22-12-7-8-16(23-2)15(9-12)20-18(21)11-24-17-10-19-14-6-4-3-5-13(14)17/h3-10,19H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQYVCHQRKLXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













